(1R)-(+)-cis-Pinane

Description

The exact mass of the compound Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

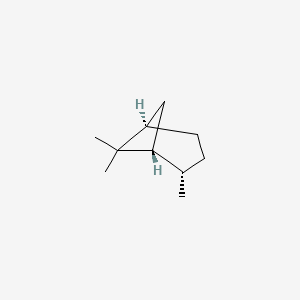

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKSLPVRUOBDEW-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2C[C@H]1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032280 | |

| Record name | (1R-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Aldrich MSDS] | |

| Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1R)-(+)-cis-Pinane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4795-86-2, 6876-13-7 | |

| Record name | (+)-cis-Pinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4795-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-cis-Pinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004795862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1R-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1R-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINANE, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDS697478P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R)-(+)-cis-Pinane: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-(+)-cis-Pinane, a bicyclic monoterpene, is a versatile and valuable chiral building block in modern organic synthesis. Derived from the abundant natural product α-pinene, its rigid bicyclic framework and well-defined stereochemistry make it an important starting material and chiral auxiliary in the asymmetric synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in drug development.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic pine-like odor. Its key physical and chemical properties are summarized in the tables below.

General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈ | [1][2][3][4] |

| Molecular Weight | 138.25 g/mol | [1][2][3][4] |

| CAS Number | 4795-86-2 | [1][4] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Characteristic pine-like | [5] |

| Density | 0.856 g/mL at 20 °C | [1][2][3] |

| Boiling Point | 168-169 °C | [1][4] |

| Melting Point | -53 °C | [1] |

| Refractive Index (n²⁰/D) | 1.463 | [1][3] |

| Specific Optical Rotation ([α]²⁰/D) | +24° ± 1° (neat) | [1][3] |

| Solubility | Soluble in water. | [6] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (Proton NMR) | Expected signals in the aliphatic region, typically between 0.8 and 2.5 ppm. The spectrum would show complex splitting patterns due to the rigid bicyclic structure. |

| ¹³C NMR (Carbon NMR) | Expected signals for methyl, methylene, methine, and quaternary carbons in the aliphatic region. |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for alkanes. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 138, with a fragmentation pattern typical of bicyclic alkanes. |

Experimental Protocols

The primary route for the synthesis of this compound is the stereoselective catalytic hydrogenation of (+)-α-pinene. The key to a successful synthesis is the choice of catalyst and reaction conditions to maximize the yield of the cis isomer over the trans isomer.

Synthesis of this compound from (+)-α-Pinene

Principle: The hydrogenation of the double bond in α-pinene can lead to both cis and trans isomers of pinane. The use of specific catalysts, such as ruthenium or modified nickel catalysts, can provide high diastereoselectivity for the desired cis product.

Reaction Scheme:

Caption: Catalytic hydrogenation of (+)-α-pinene to this compound.

Method 1: Using Ruthenium Nanoparticles on Amphiphilic Mesoporous Silica [2]

-

Catalyst Preparation: Amphiphilic mesoporous silica modified with trimethoxy(3,3,3-trifluoropropyl)silane (TFPS) and (3-aminopropyl)trimethoxysilane (APTS) is prepared. Ruthenium nanoparticles are then immobilized on this support by a wet impregnation method using RuCl₃·3H₂O as the precursor, followed by reduction with NaBH₄.

-

Hydrogenation Reaction:

-

In a high-pressure reactor, a mixture of (+)-α-pinene, water, and the Ru/MF@MN catalyst is prepared. A typical mass ratio is 200:60:1 (water:α-pinene:catalyst).

-

The reactor is purged with hydrogen and then pressurized to 2 MPa.

-

The reaction mixture is stirred at 35 °C for 1 hour.

-

-

Work-up and Purification:

-

After the reaction, the catalyst is separated by filtration.

-

The organic layer is separated from the aqueous layer.

-

The crude product is purified by fractional distillation to separate the cis-pinane from any trans-pinane and unreacted α-pinene.

-

Method 2: Using a Nickel Catalyst with an Ionic Liquid Layer [7]

-

Catalyst Preparation: A nickel catalyst is supported on a discarded fluid catalytic cracking catalyst (DF3C) and then modified with the ionic liquid 1-ethanol-3-methylimidazolium tetrafluoroborate.

-

Hydrogenation Reaction:

-

The reaction is typically carried out in a stainless steel autoclave.

-

The catalyst and (+)-α-pinene are charged into the reactor.

-

The reactor is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 5.0 MPa).

-

The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for a specified time (e.g., 180 minutes).

-

-

Work-up and Purification:

-

After cooling and depressurizing the reactor, the catalyst is removed by filtration.

-

The resulting product is purified by fractional distillation.

-

Purification

Fractional distillation is the most common method for purifying this compound. Due to the small difference in boiling points between the cis and trans isomers, a distillation column with high theoretical plates is recommended for achieving high purity. The process should be carried out under reduced pressure to prevent thermal degradation.

Applications in Drug Development

The rigid, chiral scaffold of this compound makes it a valuable chiral auxiliary and starting material in the synthesis of enantiomerically pure pharmaceuticals. Its derivatives can be used to introduce specific stereochemistry, which is crucial for the biological activity of many drugs.

Role as a Chiral Building Block

This compound can be chemically modified to create a variety of chiral intermediates. For example, oxidation of the pinane skeleton can lead to functionalized derivatives that are then incorporated into larger, more complex drug molecules.

Use in the Synthesis of Antiviral and Anticancer Drugs

Derivatives of pinane have been investigated for their potential as therapeutic agents.

-

Anti-influenza Agents: Pinane oxime derivatives have been designed and synthesized as novel inhibitors of the M2 proton channel of the influenza A virus, including strains resistant to existing drugs.[2] One potent compound, 11h, demonstrated excellent activity against both H3N2 and H1N1 influenza strains.[2]

Caption: Pinane derivatives as inhibitors of the influenza A M2 proton channel.

-

Synthesis of Taxol Analogs: The "Pinene Path" is a well-known strategy for the total synthesis of the anticancer drug Taxol (Paclitaxel) and its analogs.[1][3][8][9][10] This approach utilizes α-pinene as a chiral starting material to construct the tricyclic core of the Taxol molecule. While the direct starting material is α-pinene, the underlying pinane framework is central to establishing the correct stereochemistry in the early stages of the synthesis.

Caption: The "Pinene Path" for the synthesis of Taxol.

Safety and Handling

This compound is a flammable liquid and vapor. It is also an aspiration hazard and may be fatal if swallowed and enters airways. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, should be followed. Keep away from heat, sparks, open flames, and other ignition sources.

Conclusion

This compound is a fundamentally important chiral building block in asymmetric synthesis. Its ready availability from natural sources, coupled with its well-defined stereochemistry, provides a powerful tool for the construction of complex, enantiomerically pure molecules. The applications of pinane derivatives in the development of novel antiviral and anticancer agents highlight the continued importance of this versatile monoterpene in the pharmaceutical industry. Further research into new catalytic methods for its synthesis and novel applications of its derivatives will undoubtedly continue to expand its role in drug discovery and development.

References

- 1. Toward the total synthesis of taxol and its analogs - ProQuest [proquest.com]

- 2. Design and synthesis of pinane oxime derivatives as novel anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (+-)-cis-Pinane | C10H18 | CID 6429433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 4795-86-2 [m.chemicalbook.com]

- 7. (1S)-(-)-alpha-Pinene(7785-26-4) 1H NMR [m.chemicalbook.com]

- 8. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 9. A new and practical approach to the synthesis of taxol and taxol analogs: the pinene path. | Semantic Scholar [semanticscholar.org]

- 10. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (1R)-(+)-cis-Pinane

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties and absolute configuration of (1R)-(+)-cis-Pinane, a significant bicyclic monoterpene. This document delves into its structural characteristics, methods of synthesis, and the experimental protocols used to determine its unique three-dimensional architecture. This compound is a valuable chiral building block in asymmetric synthesis, making a thorough understanding of its stereochemistry essential for its application in pharmaceutical and agrochemical industries.[1]

Introduction to Pinane Stereochemistry

Pinane (C₁₀H₁₈) is a saturated bicyclic hydrocarbon derived from the hydrogenation of pinenes.[2] Its rigid bicyclo[3.1.1]heptane skeleton contains three stereocenters, leading to the existence of multiple stereoisomers. The designation "cis" refers to the relative stereochemistry of the C2 methyl group and the C6 gem-dimethyl bridge, where they reside on the same face of the bicyclic system.

The molecule of interest, this compound, is a specific enantiomer. The "(1R)" descriptor denotes the absolute configuration at carbon-1 of the bicyclic ring system according to the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. This compound is a key chiral auxiliary, temporarily incorporated into a synthesis to selectively form a single enantiomer of a desired product.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is critical for its identification, characterization, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | [4] |

| Molecular Weight | 138.25 g/mol | [4][5] |

| CAS Number | 4795-86-2 | [4][5] |

| Appearance | Colorless liquid | [1] |

| Odor | Pine-like | [1] |

| Melting Point | -53 °C | [4] |

| Boiling Point | 168-169 °C (lit.) | [2][4][6] |

| Density | 0.856 g/mL at 20 °C (lit.) | [4][6] |

| InChI Key | XOKSLPVRUOBDEW-DJLDLDEBSA-N | [5] |

Synthesis and Reaction Pathways

The primary industrial route to this compound is the catalytic hydrogenation of (+)-α-pinene, a readily available natural product. The key challenge in this synthesis is to control the diastereoselectivity to favor the cis isomer over the trans isomer.

The logical workflow for the synthesis and a key reaction of this compound are illustrated below.

Caption: Synthesis of this compound and its subsequent autoxidation.

While specific industrial protocols are proprietary, a general laboratory-scale procedure for the stereoselective hydrogenation of α-pinene to cis-pinane is outlined below. The choice of catalyst is crucial for high diastereoselectivity.

-

Catalyst Preparation: A modified skeleton nickel catalyst, such as Raney-nickel, or a ruthenium-based catalyst is prepared and activated according to standard procedures.[5][7]

-

Reaction Setup: A high-pressure autoclave reactor is charged with (+)-α-pinene and a suitable solvent (e.g., ethanol or hexane). The catalyst is then added under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired level (typically 1-5 MPa). The reaction mixture is heated (typically 100-150 °C) and stirred vigorously to ensure efficient mixing.

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of α-pinene and the selectivity towards cis-pinane.

-

Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification: The solvent is removed by distillation. The resulting crude pinane mixture is then purified by fractional distillation to isolate the high-purity cis-pinane. Conversion rates can exceed 99%, with cis-pinane content reaching up to 96.6%.[5]

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule like this compound is a non-trivial task that relies on a combination of spectroscopic and computational methods.

The logical workflow for determining the absolute configuration is depicted below.

Caption: General workflow for the determination of absolute configuration.

A. NMR Spectroscopy with Chiral Solvating Agents

This technique is used to determine the enantiomeric purity and can assist in assigning the absolute configuration by comparing spectra to known standards.

-

Sample Preparation: A solution of the pinane sample is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

Addition of Chiral Solvating Agent (CSA): A chiral solvating agent is added to the NMR tube. The CSA forms transient diastereomeric complexes with the enantiomers of pinane.

-

Data Acquisition: ¹H or ¹³C NMR spectra are acquired. The formation of diastereomeric complexes leads to separate signals for each enantiomer.

-

Analysis: The integration of the separated signals allows for the determination of the enantiomeric excess. The absolute configuration can be inferred by comparing the chemical shift differences with those obtained for standards of known configuration.

B. X-ray Crystallography of a Derivative

Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative.

-

Derivative Synthesis: this compound is reacted with a suitable reagent to form a solid, crystalline derivative. This often involves introducing a heavy atom, which facilitates the crystallographic analysis.

-

Crystal Growth: Single crystals of the derivative suitable for X-ray diffraction are grown, often by slow evaporation of a solvent.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise three-dimensional arrangement of atoms in the molecule.

-

Absolute Configuration Determination: The absolute configuration is determined using anomalous dispersion effects, typically from the heavy atom, which allows for the unambiguous assignment of the (R) and (S) configuration at each stereocenter.

C. Computational Chemistry

Theoretical calculations are powerful tools for correlating experimental data with specific stereoisomers.

-

Model Building: 3D models of both the (1R) and (1S) enantiomers of cis-pinane are constructed.

-

Conformational Search: A conformational search is performed to identify the lowest energy conformers for each enantiomer.

-

Property Calculation: Spectroscopic properties, such as NMR chemical shifts or chiroptical properties (e.g., optical rotation, circular dichroism), are calculated for the low-energy conformers using methods like Density Functional Theory (DFT).

-

Comparison: The calculated properties are compared with the experimental data. A match between the calculated properties of one enantiomer and the experimental data allows for the assignment of the absolute configuration.

Stereochemical Relationships in the Pinane System

The pinane molecule has two main diastereomers: cis-pinane and trans-pinane. Each of these diastereomers exists as a pair of enantiomers. The relationship between these isomers is crucial for understanding their distinct physical and chemical properties.

Caption: Stereochemical relationships between the isomers of pinane.

This guide provides a foundational understanding of the stereochemistry of this compound. The detailed information on its properties, synthesis, and configurational analysis serves as a valuable resource for professionals engaged in research and development in the chemical and pharmaceutical sciences.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemscene.com [chemscene.com]

- 5. A method for preparing cis-pinane by asymmetric catalytic hydrogenation of α-pinene - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Industrial Production of (1R)-(+)-cis-Pinane from α-Pinene

For Researchers, Scientists, and Drug Development Professionals

(1R)-(+)-cis-Pinane, a bicyclic monoterpenoid, is a valuable chiral intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. Its industrial production primarily relies on the catalytic hydrogenation of α-pinene, a renewable raw material sourced from turpentine oil. The primary challenge in this process is achieving high diastereoselectivity for the desired cis-isomer over the trans-isomer. This guide details the prevalent catalytic systems, experimental protocols, and purification techniques employed in the large-scale synthesis of this compound.

Core Synthesis: Catalytic Hydrogenation of α-Pinene

The conversion of α-pinene to this compound is achieved through catalytic hydrogenation. The choice of catalyst and optimization of reaction conditions are critical to maximize the yield and selectivity of the cis-isomer.[1]

Comparative Data of Catalytic Systems

The following tables summarize quantitative data from various catalytic systems for the hydrogenation of α-pinene to cis-pinane.

Table 1: Nickel-Based Catalytic Systems

| Catalyst System | Support/Modifier | Temperature (°C) | Pressure (MPa) | α-Pinene Conversion (%) | cis-Pinane Selectivity (%) | Reference |

| Modified Skeleton Nickel (Raney-Nickel) | NiCl₂·6H₂O | 80-100 | 2.0-3.0 | >99 | 95.9-96.8 | [2] |

| Modified Skeleton Nickel (Raney-Nickel) | CoCl₂·6H₂O | 80-85 | 2.0-3.0 | 99.3 | 96.6 | [2] |

| Nickel on Discarded Fluid Catalytic Cracking Catalyst (DF3C) | 10 wt% [C₂OHmim][BF₄] Ionic Liquid | Not Specified | 5 | >99 | >98 | [3][4] |

| Amphiphilic Ni-based Catalyst | Nitrogen-doped carbon layer and mesoporous silica | 120 | 3.0 | 99.7 | 95.1 | [5][6] |

Table 2: Noble Metal Catalytic Systems

| Catalyst System | Support/Modifier | Temperature (°C) | Pressure (MPa) | α-Pinene Conversion (%) | cis-Pinane Selectivity (%) | Reference |

| Palladium-Nickel Bimetallic Nanoparticles | P123 Micelle | 50 | 0.7 | 99.8 | 96.3 | [7] |

| Ruthenium Nanoparticles | Functionalized Amphiphilic Mesoporous Silica | 35 | 2 | 99.9 | 98.9 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

1. Hydrogenation using Modified Skeleton Nickel Catalyst

-

Catalyst Preparation and Modification: A skeleton nickel catalyst is modified with a 7% NiCl₂·6H₂O solution.[2]

-

Reaction Procedure:

-

The autoclave is charged with α-pinene and the modified skeleton nickel catalyst. The catalyst amount is 3-5% of the pinene weight.[2]

-

The air in the reactor is replaced by purging with hydrogen gas five times.[7]

-

The reactor is pressurized with hydrogen to 2.0-3.0 MPa.[2]

-

The reaction mixture is heated to 80-100°C and stirred for 8-13 hours.[2]

-

Upon completion, the product is collected and analyzed. For subsequent batches, 0.5-1.0% of the catalyst is added.[2]

-

2. Hydrogenation using Palladium-Nickel Bimetallic Nanoparticle Catalyst

-

Catalyst Preparation: Palladium-nickel bimetallic nanoparticles are synthesized within a polyethylene oxide-polypropylene oxide-polyethylene oxide (P123) three-block copolymer micelle.[7]

-

Reaction Procedure:

-

0.4g of α-pinene and 3mg of sodium carbonate are added to the reactor containing the catalyst.[7]

-

The reactor is purged with hydrogen five times.[7]

-

The reactor is pressurized to 0.7 MPa with H₂.[7]

-

The reaction is stirred at 50°C for 3 hours.[7]

-

After the reaction, the upper product phase is collected for analysis.[7]

-

3. Aqueous-Phase Hydrogenation using an Amphiphilic Ni-based Catalyst

-

Catalyst Synthesis: A hollow nanospheric material with a nitrogen-doped carbon inner layer and a mesoporous silica outer layer is prepared. Nickel nanoparticles are loaded onto this support via impregnation.[5][6]

-

Reaction Procedure:

-

1.0 g of α-pinene and 0.05 g of the catalyst are added to a 50 mL PTFE-lined autoclave with 4 mL of water.[5][6]

-

The autoclave is purged with 1 MPa hydrogen three times.[6]

-

The reactor is then charged with 3 MPa of hydrogen.[6]

-

The mixture is heated to 120°C in an oil bath and stirred for 3 hours.[6]

-

Post-Synthesis Purification

The purification of this compound from the reaction mixture is crucial to achieve the high purity required for its applications. The primary impurities include the trans-isomer (trans-pinane), unreacted α-pinene, and solvents.[1]

-

Fractional Distillation: This is the most common industrial method, leveraging the difference in boiling points between cis-pinane and trans-pinane for separation.[1]

-

Chromatography: Various forms of chromatography can also be employed for purification.[1]

Process Workflow and Logic

The following diagrams illustrate the general workflow for the industrial production of this compound and the logical relationship of key process parameters.

Caption: General workflow for the production of this compound.

Caption: Key parameters influencing the synthesis of cis-Pinane.

References

- 1. This compound | 4795-86-2 | Benchchem [benchchem.com]

- 2. CN1054595C - Catalytic hydrogenation process preparing cis-pinane from pinene - Google Patents [patents.google.com]

- 3. The conversion of α-pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The conversion of α-pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aqueous-phase hydrogenation of α-pinene to cis-pinane using an amphiphilic Ni-based catalyst :: BioResources [bioresources.cnr.ncsu.edu]

- 6. Aqueous-phase hydrogenation of α-pinene to cis-pinane using an amphiphilic Ni-based catalyst - ProQuest [proquest.com]

- 7. Method for preparing cis-pinane by catalyzing alpha-pinene hydrogenation by means of palladium-nickel bimetallic catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 8. Preparation of cis-pinane via α-pinene hydrogenation in water by using Ru nanoparticles immobilized in functionalized amphiphilic mesoporous silica - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Natural Sources and Derivatives of the Pinane Skeleton

For Researchers, Scientists, and Drug Development Professionals

The pinane monoterpene skeleton is a fundamental bicyclic scaffold found in a plethora of natural products, most notably in the essential oils of coniferous trees. This guide provides a comprehensive overview of the natural sources of pinane-type compounds, their key derivatives, and their significant biological activities. Detailed experimental protocols for extraction, synthesis, and biological evaluation are provided, alongside a summary of quantitative data and visual representations of key signaling pathways modulated by these compounds.

Natural Sources and Key Derivatives of the Pinane Skeleton

The pinane skeleton is most famously represented by its two main isomers, α-pinene and β-pinene, which are abundant in nature.[1] These compounds and their derivatives are primarily found in the essential oils of various plant species, particularly those of the Pinus genus.[1]

α-Pinene and β-Pinene: These are the most widespread pinane-type monoterpenes.[1] α-Pinene is a major component of turpentine and is responsible for the characteristic scent of pine trees.[1] Both isomers are found in numerous other plants, including rosemary (Rosmarinus officinalis), sage (Salvia spp.), and cannabis (Cannabis sativa).[1]

Verbenone: This derivative is a bicyclic ketone monoterpene and a primary constituent of the oil of Spanish verbena.[1] It is also found in the oil of rosemary.[1] Verbenone is of significant interest as an insect pheromone, particularly in the control of bark beetles.[1]

Myrtenol: This monoterpenoid is a derivative of β-pinene and is found in the essential oil of myrtle (Myrtus communis).

Camphor and Borneol: These oxygenated derivatives are found in various aromatic plants.[2] Borneol can be extracted from the resin and essential oil of plants from the Dipterocarpaceae, Lamiaceae, Valerianaceae, and Asteraceae families.[2] Camphor is famously derived from the camphor tree (Cinnamomum camphora).[2]

Data Presentation: Quantitative Analysis of Pinane Derivatives in Natural Sources

The concentration of pinane derivatives can vary significantly depending on the plant species, geographical location, and extraction method. The following tables summarize the quantitative data for key pinane derivatives in various essential oils, as determined by gas chromatography-mass spectrometry (GC-MS).

| Plant Species | α-Pinene (%) | β-Pinene (%) | Reference |

| Salvia tomentosa | 5.73 - 24.65 | 37.28 - 39.7 | [2] |

| Pinus oocarpa | 3.5 | - | [3] |

| Plant Species | Camphor (%) | Borneol (%) | Reference |

| Salvia officinalis | 10.7 - 19.8 | - | [4] |

| Salvia tomentosa | 9.7 | 7.88 - 29.32 | [2] |

| Salvia candidissima | 28.94 | 9.44 | [1] |

| Plant Species | Verbenone (%) | Reference |

| Dendranthema indicum var. aromaticum | 3.10 | [5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of pinane derivatives.

Extraction of Essential Oils by Steam Distillation

Steam distillation is a common method for extracting essential oils from plant material.[6][7]

Procedure:

-

Collect fresh plant material, such as pine needles or twigs.[6]

-

Place the plant material into a distillation flask.[4]

-

Pass steam through the plant material to vaporize the volatile compounds.[6]

-

The steam and volatile compounds are then passed through a condenser to cool and liquefy.[7]

-

The mixture of water and essential oil is collected in a separator, where the less dense oil phase can be separated from the aqueous phase.[7]

-

The collected essential oil can be dried over anhydrous sodium sulfate to remove any residual water.

Synthesis of Pinane Derivatives

Verbenone can be synthesized from α-pinene through allylic oxidation.[8][9]

Procedure:

-

Dissolve (1R)-(+)-α-pinene in dry benzene in a Morton flask equipped with a mechanical stirrer, condenser, internal thermometer, and gas inlet.[8]

-

Warm the solution to 65°C.[8]

-

Add lead tetraacetate to the solution over a period of 20 minutes.[8]

-

Maintain the reaction at 65°C with stirring for 1 hour.[8]

-

Cool the reaction mixture to room temperature and filter through Celite.[8]

-

Wash the filtrate with water to precipitate lead oxide, and then filter again.[8]

-

Separate the organic layer and extract the aqueous layer with ether.[8]

-

Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate to yield a mixture of acetates.[8]

-

Hydrolyze the acetates using a 10% potassium hydroxide solution in aqueous methanol with stirring for 24 hours.[8]

-

Extract the resulting mixture of alcohols with ether, dry the combined ethereal fractions, and concentrate.[8]

-

Dissolve the mixture of alcohols in ether and cool to 0°C.[8]

-

Add a mixture of sodium dichromate dihydrate, water, and concentrated sulfuric acid to the solution over 30 minutes.[8]

-

Stir the mixture at 0°C for 1 hour, then at room temperature overnight.[8]

-

Dilute with water and extract with ether.[8]

-

Wash the combined ethereal extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.[8]

-

Purify the crude verbenone by distillation under reduced pressure.[8]

Borneol can be synthesized by the reduction of camphor.[10]

Procedure:

-

Dissolve camphor in methanol.[10]

-

Add sodium borohydride (NaBH₄) to the solution.[10]

-

Stir the reaction mixture for 30 minutes.[10]

-

Add water to the solution to precipitate the borneol and isoborneol products.[10]

-

Isolate the product mixture by filtration.[10]

-

The product can be further purified by sublimation.[11]

Analysis of Pinane Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds in essential oils.[12][13]

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent, such as heptane.[14]

-

Injection: Inject a small volume (e.g., 1 μL) of the diluted sample into the GC injector port, which is heated to a high temperature (e.g., 250°C) to vaporize the sample.[15]

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5ms).[15] The column is housed in an oven where the temperature is programmed to increase over time (e.g., from 65°C to 220°C at a rate of 5°C/min) to separate the components based on their boiling points and interactions with the stationary phase.[14]

-

Detection (MS): As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (e.g., by electron impact at 70 eV), and the resulting charged fragments are separated based on their mass-to-charge ratio.[15]

-

Identification: The mass spectrum of each component is compared to a library of known spectra for identification.[13]

-

Quantification: The peak area of each component in the chromatogram is proportional to its concentration in the sample.[14]

Evaluation of Biological Activities

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[16][17]

Procedure:

-

Prepare a reaction mixture containing 0.45 mL of bovine serum albumin (5% aqueous solution) and 0.05 mL of the essential oil sample at the desired concentration (e.g., 250 μg/mL).[16]

-

Adjust the pH of the mixture to 6.3 using 1N HCl.[16]

-

Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.[16]

-

After cooling, measure the absorbance of the solution at 660 nm.[16]

-

Use a known anti-inflammatory drug, such as diclofenac, as a positive control.[16]

-

Calculate the percentage inhibition of protein denaturation.

This is a common method to evaluate the peripheral analgesic activity of a compound in animal models.[3][18]

Procedure:

-

Divide the experimental animals (e.g., mice) into groups: a negative control group (vehicle), a positive control group (known analgesic), and one or more test groups receiving different doses of the pinane derivative.[3]

-

Administer the test compound or control substance to the animals (e.g., by oral gavage or intraperitoneal injection).[18]

-

After a set period (e.g., 30 minutes), induce pain by intraperitoneally injecting a dilute solution of acetic acid (e.g., 0.6%).[18]

-

Observe the animals for a specific period (e.g., 20 minutes) and count the number of writhes (abdominal constrictions), which is an indicator of pain.[18]

-

Calculate the percentage of analgesic activity by comparing the number of writhes in the test groups to the control group.[3]

Signaling Pathways Modulated by Pinane Derivatives

Pinane derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cell survival.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[19][20] α-Pinene has been shown to inhibit this pathway.[21][22] The mechanism involves the upregulation of the inhibitor of NF-κB (IκBα), which prevents the nuclear translocation of the p65 subunit of NF-κB.[21] This, in turn, suppresses the transcription of pro-inflammatory genes.[7]

Caption: The inhibitory effect of α-pinene on the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation and other cellular processes.[7] α-Pinene has been demonstrated to suppress the activation of MAPKs, contributing to its anti-inflammatory effects.[7]

Caption: The suppressive effect of α-pinene on the MAPK signaling cascade.

This guide provides a foundational understanding of the natural sources, derivatives, and biological activities of compounds possessing the pinane skeleton. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the diverse derivatives and their mechanisms of action will continue to unveil the therapeutic potential of this important class of natural products.

References

- 1. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. banglajol.info [banglajol.info]

- 3. In-Vivo Models for Management of Pain [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN1821195A - Method for synthesizing verbenol and verbenone with alpha-pinene - Google Patents [patents.google.com]

- 10. Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor - Magritek [magritek.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. GC/MS profiling of essential oils from Bontia daphnoides L., chemometric discrimination, isolation of dehydroepingaione and evaluation of antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 16. jabsonline.org [jabsonline.org]

- 17. Chemical composition, in vitro antioxidant and anti-inflammatory properties of essential oils of four dietary and medicinal plants from Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of alpha-pinene on nuclear translocation of NF-kappa B in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of (1R)-(+)-cis-Pinane

For researchers, scientists, and professionals engaged in drug development and chemical analysis, a thorough understanding of the spectral characteristics of chiral molecules like (1R)-(+)-cis-Pinane is fundamental. This technical guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data visualizations to facilitate analysis and interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound, a bicyclic monoterpene with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol .

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in search results |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: The specific spectral data points for this compound were not explicitly found in the provided search results. The tables are structured to be populated with experimental data.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures. The following are detailed methodologies for obtaining NMR, IR, and MS spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be of high purity to avoid extraneous signals.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

-

Apply a 90° pulse.

-

Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the FID using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0-220 ppm).

-

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Acquire the FID for a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of neat (undiluted) this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition:

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement to prevent cross-contamination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Method:

-

Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) for the separation of terpenes.

-

Oven Program: Implement a temperature program that provides good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

MS Method:

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

-

Source and Transfer Line Temperatures: Maintain the ion source and transfer line at elevated temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Autoxidation of (1R)-(+)-cis-Pinane in Air: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the autoxidation process of (1R)-(+)-cis-Pinane when exposed to air. The document details the reaction mechanisms, products, and experimental protocols relevant to researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, a bicyclic monoterpene derivative, is a valuable chiral building block in the synthesis of various natural products and active pharmaceutical ingredients. Its saturated hydrocarbon structure, however, is susceptible to autoxidation, a spontaneous oxidation process initiated by atmospheric oxygen. This process, which proceeds via a free radical chain mechanism, can lead to a mixture of oxygenated products, primarily hydroperoxides and alcohols. Understanding and controlling this autoxidation is crucial for ensuring the stability and purity of this compound during storage and for harnessing its oxidation products for synthetic purposes.

The Autoxidation Process: Mechanism and Products

The autoxidation of this compound is a radical chain reaction involving initiation, propagation, and termination steps. The primary site of oxidation is the tertiary carbon atom at position 2, leading to the formation of pinane-2-hydroperoxides. Subsequent reactions can yield a variety of other oxygenated derivatives.

Key Products:

-

cis-Pinane-2-hydroperoxide: The primary product of autoxidation.

-

cis-Pinan-2-ol and trans-Pinan-2-ol: Diastereoisomeric alcohols formed from the reduction of the hydroperoxide or through other radical pathways.

-

Side Products: "Ene" reaction products, such as diastereoisomeric 1,2-dimethyl-3-isopropenylcyclopentanols, can also be formed.[1][2]

Quantitative Data on Product Distribution

The selectivity of the autoxidation of cis-pinane is influenced by the reaction conditions, particularly the presence or absence of catalysts. The following tables summarize the quantitative data on product distribution from the autoxidation of a mixture of cis- and trans-pinane, which provides valuable insights into the reactivity of the cis isomer.

Table 1: Product Selectivity in Non-Catalytic Autoxidation of Pinanes

| Product | Selectivity (%) | cis:trans Ratio of Pinanols | Conversion (%) | Reference |

| Pinanols | 62 | 5:1 | 17 | [1][2] |

Table 2: Product Selectivity in Catalytic Autoxidation of Pinanes using Co(OAc)₂/Mn(OAc)₂/NH₄Br

| Product | Selectivity (%) | cis:trans Ratio of Pinanols | Conversion (%) | Reference |

| Pinanols | 71 | 3:1 | 17 | [1][2] |

Experimental Protocols

The following are detailed methodologies for the autoxidation of cis-pinane based on cited literature. While the original experiments may have used pure oxygen, these protocols can be adapted for use with air, though reaction times may be longer.

Non-Catalytic Autoxidation of cis-Pinane

This protocol focuses on the formation of pinane hydroperoxides in the absence of a metal catalyst.

Materials:

-

This compound

-

A three-necked flask (125 mL)

-

Reflux condenser

-

Thermometer

-

Gas inlet tube with a glass frit

-

Magnetic stirrer with a heating plate

-

Air or oxygen source

-

Sodium sulfite (Na₂SO₃) solution (for reduction)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Equip a 125 mL three-necked flask with a reflux condenser, a thermometer, and a gas inlet tube with a glass frit.

-

Charge the flask with a known amount of this compound (e.g., 12.4 g of a cis/trans mixture as in the reference).[2]

-

Commence magnetic stirring and heat the flask to a constant temperature between 80 to 125 °C.[2]

-

Introduce a steady stream of air or oxygen into the reaction mixture through the gas inlet tube.

-

Monitor the reaction progress by iodometric titration to determine the hydroperoxide concentration.[2]

-

Stop the reaction at the desired conversion (e.g., approximately 17% to maintain selectivity for the hydroperoxide).[2]

-

To obtain the corresponding alcohols, the resulting pinane hydroperoxides can be reduced. For example, by adding the reaction mixture dropwise over 4 hours to a heated (60 °C) aqueous solution of sodium sulfite (1.27 mol L⁻¹).[2]

-

After reduction, separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, dry with magnesium sulfate, and evaporate the solvent under reduced pressure to yield the pinanol products.[2]

Catalytic Autoxidation of cis-Pinane

This protocol utilizes a transition metal catalyst system to promote the formation of pinanols directly.

Materials:

-

This compound

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂)

-

Ammonium bromide (NH₄Br)

-

Solvent (e.g., chlorobenzene)

-

Experimental setup as described in section 4.1.

Procedure:

-

Prepare the catalytic system by dissolving Co(OAc)₂, Mn(OAc)₂, and NH₄Br in the chosen solvent in a molar ratio of 9:1:5.[1][2]

-

In the three-necked flask, dissolve the this compound in the solvent.

-

Add the catalyst solution to the pinane solution. A substrate-to-catalyst molar ratio of 10:1 has been reported to be effective.[1]

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) with continuous stirring.[1]

-

Bubble air or oxygen through the mixture.

-

Monitor the reaction until the desired conversion is reached (e.g., 17%).[1]

-

After the reaction, the product mixture can be analyzed and purified using standard techniques such as gas chromatography and distillation.

Visualizations

The following diagrams illustrate the key chemical pathways in the autoxidation of this compound.

References

A Technical Guide to the Catalytic Hydrogenation of α-Pinene to Cis-Pinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective hydrogenation of α-pinene to cis-pinane is a critical transformation in the synthesis of various high-value chemicals, including fragrances, pharmaceuticals, and specialty polymers. Cis-pinane, in particular, serves as a key chiral intermediate. This technical guide provides a comprehensive overview of the catalytic hydrogenation of α-pinene, with a focus on achieving high selectivity for the cis-isomer. It delves into various catalytic systems, detailed experimental protocols, and a summary of key performance data. The guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

Introduction

α-Pinene, a bicyclic monoterpene, is a readily available and renewable starting material derived from turpentine. Its hydrogenation can yield two stereoisomers: cis-pinane and trans-pinane. The selective synthesis of cis-pinane is often desired due to its specific biological and chemical properties.[1] The stereochemical outcome of the hydrogenation is predominantly influenced by the catalyst system, reaction conditions, and the inherent steric hindrance of the α-pinene molecule. The addition of hydrogen typically occurs from the less hindered face of the double bond, leading to the formation of the cis isomer in a syn-addition process.

Catalytic Systems and Performance

A variety of heterogeneous catalysts have been investigated for the hydrogenation of α-pinene. These include both noble and non-noble metals supported on various materials. The choice of catalyst and support significantly impacts the conversion of α-pinene and the selectivity towards cis-pinane.

Nickel-Based Catalysts

Nickel catalysts are a cost-effective option and have shown high activity and selectivity.

-

Raney Nickel: This catalyst is widely used in industrial processes.

-

Supported Nickel Catalysts: Supports such as alumina (Al₂O₃), silica (SiO₂), and discarded fluid catalytic cracking (DF3C) catalysts have been employed to enhance the performance and stability of nickel catalysts.[2] The use of an ionic liquid layer on a Ni/DF3C catalyst has been reported to significantly improve selectivity to cis-pinane, reaching over 98%.[2]

-

Nickel Boride (Ni-B) and Nickel Phosphide (Ni-P) Catalysts: These amorphous alloy catalysts, often prepared by electroless deposition, have demonstrated excellent selectivity due to electronic and steric effects.[3][4]

Noble Metal Catalysts

Noble metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are highly active catalysts for this reaction, often operating under milder conditions.

-

Palladium on Carbon (Pd/C): A common and efficient catalyst, though selectivity can sometimes be lower than other systems.[2]

-

Platinum on Carbon (Pt/C): Known for high selectivity towards cis-pinane, with reports of up to 98.5% selectivity in ethanol as a solvent.[2]

-

Ruthenium Nanocatalysts: Ru nanoparticles have demonstrated excellent selectivity (above 98%) for cis-pinane in aqueous micellar nanoreactors.[5]

-

Rhodium on Carbon (Rh/C) and Iridium on Carbon (Ir/C): These have also been studied, with reports indicating simultaneous hydrogenation and isomerization reactions.[2]

Bimetallic Catalysts

The combination of a noble metal with a less expensive metal can enhance catalytic performance and reduce costs. For instance, palladium-nickel bimetallic catalysts have been developed to improve activity and selectivity.

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems for the hydrogenation of α-pinene to cis-pinane under different experimental conditions.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Solvent | α-Pinene Conversion (%) | Cis-Pinane Selectivity (%) | Reference |

| Ni/Hal | Haluminosilicate | 100 | 5.0 | - | >95 | 92 | [6] |

| Co/Hal | Haluminosilicate | 100 | 5.0 | - | ~80 | 95 | [6] |

| 0.10-IL-Ni/DF3C | DF3C with Ionic Liquid | 100 | 5.0 | - | >99 | >98 | [2] |

| Ru Nanoparticles | - | 50 | 0.5 | Water (micellar) | >99 | >98 | [5] |

| Pd/C | Carbon | - | - | n-octane | - | - | [2] |

| Pt/C (5 wt%) | Carbon | - | - | Ethanol | - | 98.5 | [2] |

| Skeleton Ni | - | 120 | 2.0 | - | 99.3 | 92.6 | [7] |

| Ni-B/KIT-6 | KIT-6 | - | - | - | 90.62 | 97.67 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Hydrogenation using Ru(0) Nanoparticles in Aqueous Micellar Nanoreactors[5]

Catalyst Preparation:

-

A mixture of RuCl₃ and the surfactant TPGS-1000 in water is prepared in a reactor.

-

The mixture is stirred for 10 minutes at 25 °C.

-

The reactor is sealed and purged with H₂ to remove air.

-

The reactor is then pressurized to 0.5 MPa with H₂ and placed in a 50 °C water bath.

-

After stirring for 1 hour, the reactor is cooled to ambient temperature and vented, yielding a homogeneous dark solution of the Ru(0) nanoparticle catalyst.

Hydrogenation Procedure:

-

0.2730 g of α-pinene is added to the prepared catalyst system.

-

The reactor is sealed and purged with H₂.

-

The reactor is pressurized to 0.5 MPa with H₂ and placed in a 50 °C water bath.

-

The mixture is stirred for 1.5 hours.

-

After the reaction, the products are isolated by liquid-liquid extraction with ethyl acetate (5 x 0.5 mL).

-

The combined ethyl acetate extracts are analyzed using gas chromatography (GC).

Hydrogenation using a Nickel Catalyst Supported on a Discarded Fluid Catalytic Cracking Catalyst with an Ionic Liquid Layer (SCILL)[2][6]

Catalyst Preparation (General Concept):

-

A discarded fluid catalytic cracking catalyst (DF3C) is used as the support.

-

Nickel is supported on the DF3C via impregnation or other standard methods.

-

The supported nickel catalyst is then coated with a thin layer of an ionic liquid (e.g., [C₂OHmim][BF₄]).

Hydrogenation Procedure:

-

60 mL of α-pinene and 5.0 g of the catalyst are placed in a reactor.

-

The reactor is pressurized to 5.0 MPa with H₂.

-

The reaction is carried out at 100 °C for 180 minutes with stirring.

-

After the reaction, the catalyst is separated, and the product mixture is analyzed.

Continuous Hydrogenation in a Fixed-Bed Reactor using Skeleton Ni Catalyst[7]

Experimental Setup:

-

A fixed-bed reactor packed with skeleton Ni catalyst.

Procedure:

-

The reactor is heated to the desired temperature (e.g., 120 °C).

-

Hydrogen gas is introduced into the reactor to achieve the desired pressure (e.g., 2 MPa).

-

α-Pinene is fed into the reactor at a specific liquid hourly space velocity (LHSV), for example, 0.75 h⁻¹.

-

The ratio of hydrogen to α-pinene is controlled (e.g., 20).

-

The product stream is collected at the reactor outlet and analyzed to determine conversion and selectivity.

Visualizations

Reaction Pathway

Caption: General reaction pathway for the catalytic hydrogenation of α-pinene.

Experimental Workflow for Batch Hydrogenation

Caption: A typical experimental workflow for the batch hydrogenation of α-pinene.

Factors Influencing Selectivity

Caption: Key factors influencing the selectivity towards cis-pinane.

Conclusion

The catalytic hydrogenation of α-pinene to cis-pinane can be achieved with high conversion and selectivity using a range of catalytic systems. Non-noble metal catalysts, particularly nickel-based systems, offer a cost-effective route with excellent performance, especially when modified with promoters or supported on appropriate materials. Noble metal catalysts, while more expensive, are highly active under mild conditions and can provide exceptional selectivity. The choice of catalyst, support, and reaction conditions must be carefully optimized to achieve the desired outcome. This guide provides a foundational understanding and practical protocols to aid researchers in the development of efficient and selective processes for the synthesis of cis-pinane.

References

- 1. researchgate.net [researchgate.net]

- 2. The conversion of α-pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemistry of Pinane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry surrounding pinane-based monoterpenes, focusing on the structures, properties, and key chemical transformations of pinane and its unsaturated precursors, α-pinene and β-pinene. These bicyclic monoterpenes, sourced from renewable feedstocks like pine trees, are crucial building blocks in the synthesis of a wide array of value-added chemicals, including fragrances, agrochemicals, and pharmaceutical intermediates.

Introduction to Pinane Isomers

The pinane scaffold is a bicyclic [3.1.1] heptane system. The parent saturated hydrocarbon, pinane, exists as two diastereomers: cis-pinane and trans-pinane.[1] These are typically produced via the hydrogenation of the naturally abundant unsaturated isomers, α-pinene and β-pinene.[1] α-Pinene and β-pinene are geometric isomers found in the essential oils of many coniferous trees and serve as the primary starting materials for pinane chemistry.[2] Due to the chiral nature of the pinane skeleton, all these isomers exist as enantiomers, making them valuable chiral synthons in asymmetric synthesis.[1][3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of pinane isomers are critical for their separation, purification, and application in synthesis. Key quantitative data are summarized in the table below. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for distinguishing between these closely related isomers.[4][5][6]

Table 1: Physicochemical Properties of Pinane and Pinene Isomers

| Property | α-Pinene | β-Pinene | cis-Pinane | trans-Pinane |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₈ | C₁₀H₁₈ |

| Molar Mass (g·mol⁻¹) | 136.24[2] | 136.24[2] | 138.25[1] | 138.25[1] |

| Boiling Point (°C) | 155 - 156[2] | 163 - 166 | 167.2 - 168[1] | 164[1] |

| Density (g·cm⁻³) | 0.858 (at 20°C)[7] | ~0.87 | 0.8575 (at 20°C)[8] | 0.854 (at 20°C)[8] |

| Appearance | Clear, colorless liquid[7] | Colorless liquid | Clear, colorless liquid[8] | Colorless liquid[8] |

| Solubility in Water | Insoluble[7] | Insoluble | Insoluble[8] | Insoluble[8] |

| Specific Optical Rotation ([α]D) | Varies by enantiomer | Varies by enantiomer | -23.6° (25°C, undiluted)[8] | +21.4° (25°C, undiluted)[8] |

Biosynthesis of Pinenes

Both α-pinene and β-pinene are biosynthesized in plants from geranyl pyrophosphate (GPP).[2] The process involves the enzymatic cyclization of linaloyl pyrophosphate, an isomer of GPP, followed by the loss of a proton from the resulting carbocation intermediate to form the characteristic bicyclic pinene structure.[2][9] This pathway is a key part of terpenoid metabolism in plants.

Key Chemical Transformations

The strained bicyclic structure of pinenes makes them reactive and susceptible to a variety of transformations, including hydrogenation, oxidation, and rearrangement.

Hydrogenation to Pinanes

The catalytic hydrogenation of the double bond in α-pinene or β-pinene yields the saturated pinane isomers. This reaction is often stereoselective, with the hydrogen adding to the less sterically hindered face of the molecule. For example, hydrogenation of α-pinene typically yields cis-pinane as the major product.[10][11]

-

Materials : α-pinene (1.0 g), Ni/N-C@MS catalyst (50 mg), deionized water (4 mL).

-

Apparatus : 50 mL PTFE-lined autoclave with magnetic stirring and an oil bath for heating.

-

Procedure :

-

Add α-pinene (1.0 g), the catalyst (50 mg), and water (4 mL) to the autoclave.

-

Seal the autoclave and purge the internal atmosphere by charging with 1 MPa of hydrogen gas and venting three times to remove air.

-

Pressurize the autoclave to 3 MPa with hydrogen gas.

-

Place the autoclave in a preheated oil bath at 120°C.

-

Stir the reaction mixture magnetically at 450 rpm for 3 hours.

-

After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

-

The product can be extracted with an organic solvent and analyzed by Gas Chromatography (GC) to determine conversion and selectivity.

-

-

Expected Outcome : Under these conditions, α-pinene conversion can reach 99.7% with a selectivity for cis-pinane of 95.1%.[10]

Oxidation Reactions

The oxidation of pinenes can occur at several positions. Allylic oxidation of α-pinene is a common route to produce valuable compounds like verbenone and verbenol.[2][12] Epoxidation of the double bond is another important transformation. The choice of oxidant and catalyst determines the product distribution.[13][14] From pinane, autoxidation in the presence of air yields 2-pinane hydroperoxides, which can be reduced to 2-pinanol.[1]

This is a two-step process involving the formation of an intermediate alcohol mixture followed by oxidation.

-

Materials : (+)-α-Pinene (25.0 g), dry benzene (350 mL), lead tetraacetate (77.8 g), sodium dichromate dihydrate (27.5 g), concentrated sulfuric acid (10.2 mL), water, ether.

-

Apparatus : 1000-mL Morton flask with mechanical stirrer, condenser, thermometer, and gas inlet; heating mantle; filtration apparatus.

-

Procedure Step 1 (Formation of Acetate and Alcohol Intermediates) :

-

Combine (+)-α-pinene and dry benzene in the Morton flask and warm to 65°C.

-

Add lead tetraacetate portion-wise over 20 minutes. The mixture will turn yellow, then tan.

-

Maintain stirring at 65°C for 1 hour, then cool to room temperature.

-

Filter the solution through Celite to remove solids.

-

To the filtrate, add 300 mL of water to precipitate lead oxides. Swirl vigorously for an hour and filter again through Celite.

-

Separate the layers of the filtrate and extract the aqueous phase with ether. Combine organic layers, wash, dry, and concentrate under reduced pressure to obtain a crude acetate intermediate.

-

Saponify the crude acetate by refluxing with potassium hydroxide in methanol to yield a mixture of alcohols.

-

-

Procedure Step 2 (Oxidation to Verbenone) :

-

Dissolve the intermediate alcohol mixture in 300 mL of ether in a 1000-mL flask and cool to 0°C.

-

Prepare an oxidizing solution of sodium dichromate dihydrate, water, and concentrated sulfuric acid.

-

Add the oxidizing solution to the alcohol solution over 30 minutes at 0°C.

-

Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

-

Dilute with water, separate the layers, and extract the aqueous phase with ether.

-

Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate.

-

Purify the resulting crude verbenone by distillation under reduced pressure.

-

Acid-Catalyzed Rearrangements

In the presence of acid catalysts, the strained four-membered ring of α-pinene is prone to skeletal rearrangements, often proceeding through a Wagner-Meerwein shift. This reactivity allows for the synthesis of a variety of other monoterpenes, such as camphene, limonene, and α-terpineol.[3][15][16] The product distribution is highly dependent on the catalyst and reaction conditions.

-

Catalyst : Acid-activated TiO₂ nanopowder or titanate nanotubes.

-

Apparatus : Batch or fixed-bed reactor system suitable for heating.

-

General Procedure :

-

The reaction is typically carried out in the liquid phase under solvent-free conditions.

-

α-pinene is heated in the presence of the solid acid catalyst.

-

Optimal temperatures are often in the range of 100-140°C.

-

Reaction time can vary from 2 to 6 hours depending on the catalyst activity and temperature.

-

After the reaction, the catalyst is separated by filtration.

-

The product mixture is analyzed by GC to determine the conversion of α-pinene and selectivity towards camphene and other isomers (e.g., tricyclene, limonene).

-

-

Expected Outcome : With an optimized titanate nanotube catalyst at 120°C, α-pinene conversion can reach over 97% with a selectivity to camphene of 78.5%.[16]

Pyrolysis of β-Pinene

Thermal rearrangement of β-pinene at high temperatures (around 400-600°C) leads to the cleavage of the cyclobutane ring, yielding the acyclic monoterpene myrcene.[2][17] This reaction is a key industrial process for the production of myrcene, which is a precursor for many fragrance compounds.[17]

Applications in Drug Development and Synthesis

The pinane scaffold is a versatile building block in medicinal chemistry and organic synthesis.

-

Chiral Auxiliaries : Enantiomerically pure pinane derivatives are used as chiral auxiliaries and reagents in asymmetric synthesis.[2]

-

Pharmaceuticals : The pinane skeleton is present in various biologically active molecules and serves as a starting point for the synthesis of complex drug targets.[3]

-

Precursors : The various chemical transformations of pinenes provide access to a wide range of other terpenes like camphor, terpineol, linalool, and myrcene, which are themselves important industrial chemicals and synthetic intermediates.[3][9][18]